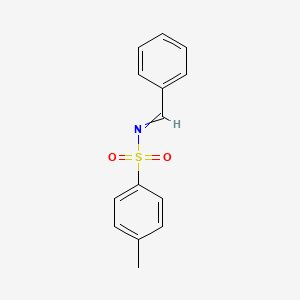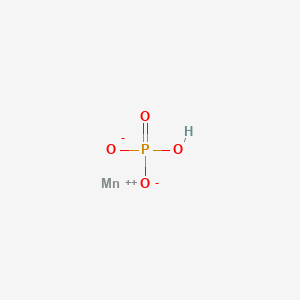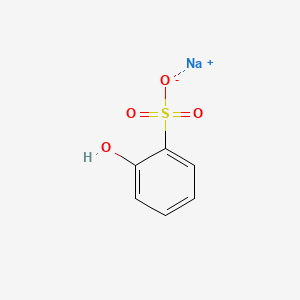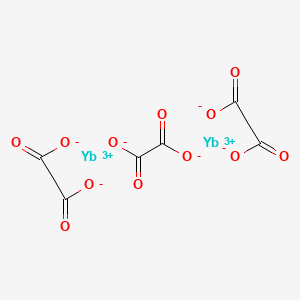
N-benzylidene-4-methylbenzenesulfonamide
Overview
Description
N-benzylidene-4-methylbenzenesulfonamide is an organic compound with the molecular formula C14H13NO2S. . This compound is characterized by the presence of a benzylidene group attached to a 4-methylbenzenesulfonamide moiety. It is a crystalline solid with a melting point of 108-115°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzylidene-4-methylbenzenesulfonamide can be synthesized through a condensation reaction between 4-methylbenzenesulfonamide and benzaldehyde. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water formed during the reaction . One common method involves the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-benzylidene-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N-benzylidene-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzylidene-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-benzylidenebenzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.
N-tosyliMinobenzyliodinane: Contains an iodine atom, making it more reactive.
N-(p-Methylbenzenesulfonyl)benzaldimine: Another name for N-benzylidene-4-methylbenzenesulfonamide
Uniqueness
This compound is unique due to the presence of both the benzylidene and 4-methylbenzenesulfonamide groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-benzylidene-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCKVBQOKOFBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51608-60-7 | |
| Record name | N-Benzylidene-4-methylbenzensulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-benzylidene-4-methylbenzenesulfonamide commonly used for in organic chemistry?
A: this compound is frequently employed as an electrophilic imine in organic synthesis, particularly in the Baylis-Hillman reaction. This reaction allows for the formation of new carbon-carbon bonds, creating valuable building blocks for more complex molecules. [, , , ]
Q2: Besides the Baylis-Hillman reaction, are there other reactions where this compound has been utilized?
A: Yes, this compound has also been successfully employed as an electrophilic imine in copper-catalyzed Grignard 1,4-addition reactions. [] Following the initial addition, trapping the resulting magnesium enolate with this compound yields chiral β-aminocarbonyl compounds, demonstrating its versatility in synthesizing valuable chiral building blocks.
Q3: What structural features of this compound make it suitable for these reactions?
A3: The presence of the electron-withdrawing sulfonyl group adjacent to the imine nitrogen in this compound increases the electrophilicity of the imine carbon. This enhanced electrophilicity facilitates nucleophilic attack, making it a reactive partner in reactions like the Baylis-Hillman reaction and nucleophilic additions.
Q4: Has the reactivity of this compound been compared to other similar imines?
A: While the provided research focuses on this compound, one study compared its reactivity to a ketimine analog, N-(9H-fluoren-9-ylidene)-4-methylbenzenesulfonamide. [] This research demonstrated that the ketimine analog reacted with dimethoxycarbene, while this compound did not under the same conditions. This suggests that subtle structural variations within the imine can significantly influence its reactivity and reaction pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B3426272.png)






